N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C22H19BrFN5O3 and its molecular weight is 500.328. The purity is usually 95%.
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Biological Activity
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-bromobenzyl group and 2-fluorophenoxy moiety enhances its pharmacological profile, potentially influencing its interactions with biological targets.
Structure Overview
Component | Description |
---|---|
Core Structure | Pyrazolo[3,4-d]pyrimidine |
Substituent 1 | 4-bromobenzyl |
Substituent 2 | 2-fluorophenoxy |
Functional Group | Acetamide |
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives have shown inhibition of key enzymes involved in cancer cell proliferation. Specifically, studies have reported that similar compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Mechanism of Action : The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells. This mechanism has been validated in various cancer cell lines, demonstrating the compound's potential as an anticancer agent.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on enzymes such as:
- Thymidylate Synthase (TS) : Important for DNA synthesis and repair.
- Dihydrofolate Reductase (DHFR) : Involved in folate metabolism and DNA synthesis.
In vitro studies have shown that related compounds effectively inhibit these enzymes at low micromolar concentrations, suggesting that this compound could exhibit similar properties.
Antimicrobial Activity
Some derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for antimicrobial activity against various pathogens. The following table summarizes findings from relevant studies:
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Low activity |
Study on Anticancer Efficacy
A study conducted by Gangjee et al. (2007) explored the anticancer efficacy of related compounds. The results indicated that specific modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced potency against human cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity and selectivity towards cancer cells.
Enzyme Interaction Studies
Further research analyzed the binding affinity of similar compounds to TS and DHFR using molecular docking simulations. These studies revealed that specific structural features facilitate strong interactions with the active sites of these enzymes, leading to effective inhibition.
Properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrFN5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWPFAZUGSJNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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